Cas no 1361904-10-0 (2-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine-4-acetonitrile)

2-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine-4-acetonitrile is a fluorinated pyridine derivative with a unique structural configuration, combining difluoromethyl, nitro, trifluoromethoxy, and acetonitrile functional groups. This compound exhibits high reactivity due to the electron-withdrawing effects of its substituents, making it valuable in agrochemical and pharmaceutical synthesis. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, which is advantageous in the design of bioactive molecules. Its nitro group serves as a versatile intermediate for further functionalization, while the trifluoromethoxy moiety contributes to improved binding affinity in target interactions. The compound’s well-defined structure ensures consistency in synthetic applications, supporting its use in advanced chemical research and development.
2-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine-4-acetonitrile structure
1361904-10-0 structure
Product name:2-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine-4-acetonitrile
CAS No:1361904-10-0
MF:C9H4F5N3O3
MW:297.138379096985
CID:4912437

2-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine-4-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine-4-acetonitrile
    • Inchi: 1S/C9H4F5N3O3/c10-8(11)6-7(17(18)19)4(1-2-15)5(3-16-6)20-9(12,13)14/h3,8H,1H2
    • InChI Key: MEAGNPFXCDPUCU-UHFFFAOYSA-N
    • SMILES: FC(C1C(=C(CC#N)C(=CN=1)OC(F)(F)F)[N+](=O)[O-])F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 402
  • XLogP3: 2.2
  • Topological Polar Surface Area: 91.7

2-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine-4-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A026001982-500mg
2-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine-4-acetonitrile
1361904-10-0 97%
500mg
$1,038.80 2022-04-02
Alichem
A026001982-1g
2-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine-4-acetonitrile
1361904-10-0 97%
1g
$1,629.60 2022-04-02

Additional information on 2-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine-4-acetonitrile

Introduction to 2-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1361904-10-0)

2-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine-4-acetonitrile, with the CAS number 1361904-10-0, is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a difluoromethyl group, a nitro group, and a trifluoromethoxy substituent, all of which contribute to its distinctive chemical properties and potential biological activities.

The molecular structure of 2-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine-4-acetonitrile is particularly noteworthy due to its combination of fluorinated functionalities. The difluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the nitro group imparts strong electron-withdrawing properties. The trifluoromethoxy substituent further increases the lipophilicity and can influence the pharmacokinetic profile of the compound. These structural elements collectively make this compound a valuable candidate for various applications in drug discovery and development.

Recent studies have highlighted the potential of 2-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine-4-acetonitrile in several therapeutic areas. One notable application is in the development of novel antiviral agents. Research has shown that compounds with similar structural motifs exhibit potent antiviral activity against a range of viruses, including influenza and coronaviruses. The presence of fluorinated groups in these molecules can enhance their binding affinity to viral targets, thereby improving their efficacy.

In addition to antiviral applications, 2-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine-4-acetonitrile has been explored for its potential as an anticancer agent. Studies have demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines, particularly those with specific genetic mutations. The nitro group in the molecule may play a crucial role in this activity by generating reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

The pharmacokinetic properties of 2-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine-4-acetonitrile have also been extensively studied. Due to its high lipophilicity, this compound exhibits good oral bioavailability and favorable tissue distribution. However, it is important to note that the presence of multiple functional groups can also affect its metabolic stability and clearance rate. Therefore, careful optimization of these properties is essential for developing effective drug candidates.

In terms of safety and toxicity, preliminary studies suggest that 2-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine-4-acetonitrile has a relatively low toxicity profile at therapeutic concentrations. However, as with any new chemical entity, comprehensive toxicological evaluations are necessary to ensure its safety for human use. These evaluations typically include in vitro and in vivo assays to assess acute and chronic toxicity, genotoxicity, and potential carcinogenicity.

The synthesis of 2-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine-4-acetonitrile involves several steps that require precise control over reaction conditions. One common synthetic route involves the reaction of 2-chloro-3-nitropyridine with trifluoroacetic acid followed by subsequent transformations to introduce the difluoromethyl and acetonitrile groups. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for its practical application in pharmaceutical research.

In conclusion, 2-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1361904-10-0) represents a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to explore its full potential and optimize its properties for clinical use.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD